pKa Shift and Ionization State at Physiological pH
The electron-withdrawing heptafluoropropyl substituent at C-3 dramatically acidifies the pyrazole N–H proton. The predicted pKa of 5-methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is 6.67 ± 0.50, compared with 9.63 ± 0.50 for the parent 4-nitropyrazole (CAS 2075-46-9) . At physiological pH 7.4, the target compound exists approximately 84% in the negatively charged conjugate-base form, whereas 4-nitropyrazole is <1% ionized. This difference directly impacts membrane permeability, protein-binding interactions, and solubility in biological media, making the two compounds functionally non-interchangeable in medicinal chemistry campaigns that target pH-sensitive binding pockets.
| Evidence Dimension | Acid dissociation constant (pKa) of the pyrazole N–H bond |
|---|---|
| Target Compound Data | pKa = 6.67 ± 0.50 (predicted) |
| Comparator Or Baseline | 4-Nitropyrazole (CAS 2075-46-9): pKa = 9.63 ± 0.50 (predicted) |
| Quantified Difference | ΔpKa ≈ 3.0 log units; ~84% ionized vs. <1% ionized at pH 7.4 |
| Conditions | Predicted values from ChemicalBook; model system unspecified |
Why This Matters
A 3-log-unit pKa difference completely reverses the major microspecies present at assay-relevant pH, invalidating any assumption of bioisosteric equivalence between the non-fluorinated and heptafluoropropyl-substituted 4-nitropyrazole scaffolds.
